N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-2-naphthamide
Description
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O2/c1-30-23-15-17-9-3-2-8-16(17)14-19(23)25(29)28-20-11-5-4-10-18(20)24-26-21-12-6-7-13-22(21)27-24/h2-15H,1H3,(H,26,27)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPZGTPPBQWRQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-2-naphthamide typically involves multiple steps. One common approach is the reaction of o-phenylenediamine with salicylic acid to form 2-(1H-benzo[d]imidazol-2-yl)phenol, followed by further reactions to introduce the methoxy-naphthamide group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-2-naphthamide may be employed in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: This compound has potential medicinal applications, including its use as a therapeutic agent in the treatment of various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional properties.
Mechanism of Action
The mechanism by which N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-2-naphthamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-2-naphthamide and analogous compounds:
Key Observations:
For instance, the trifluoromethyl group in introduces electron-withdrawing properties, enhancing metabolic stability. In contrast, the methoxy group in the target compound may offer better solubility than halogenated or nitro-substituted analogues (e.g., W1 in ).
Triazole-Naphthalene Hybrids (e.g., 6a in ):
- Compounds synthesized via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) show modularity in substituent placement. The naphthalene moiety in 6a and the target compound both contribute to π-π stacking interactions, but the triazole linker in 6a adds hydrogen-bonding capacity.
Directing Groups for Catalysis (e.g., ): The N,O-bidentate directing group in and the thiocarbonothioyl group in facilitate metal-catalyzed C–H activation. The target compound’s benzimidazole-phenyl-naphthamide architecture may similarly act as a directing group in catalytic applications.
Biological Activity
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-2-naphthamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure
The compound can be structurally represented as follows:
- Chemical Formula : C₁₈H₁₈N₂O
- Molecular Weight : 282.35 g/mol
The structural representation highlights the benzimidazole moiety, which is known for its diverse biological properties.
Antidiabetic Activity
Recent studies have identified this compound as a potential α-glucosidase inhibitor. In a study evaluating various derivatives, compounds with similar structures demonstrated significant inhibition of α-glucosidase, which is crucial for managing postprandial hyperglycemia.
- IC₅₀ Values : The most promising derivatives showed IC₅₀ values ranging from 0.71 µM to 2.09 µM .
- Mechanism : Kinetic studies indicated that these compounds act as non-competitive inhibitors by binding to an allosteric site on the enzyme .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. A series of benzimidazole derivatives were synthesized and tested against various bacterial strains, revealing promising results.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 15o | E. coli | 40 µg/mL |
| 22d | S. aureus | 30 µg/mL |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Compounds with similar structures showed effectiveness against various cancer cell lines.
- Cell Viability Assays : The compound exhibited significant cytotoxic effects against MCF-7 breast cancer cells, with IC₅₀ values indicating potent activity at low concentrations .
- Mechanism of Action : Studies suggest that the compound induces apoptosis and disrupts cell cycle progression in cancer cells, leading to reduced viability .
In Vivo Studies
In vivo studies have further validated the antidiabetic activity of this compound. For instance, a pharmacodynamic study demonstrated that this compound significantly lowered blood glucose levels in diabetic animal models, comparable to the standard drug acarbose .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and its target enzymes. The docking simulations revealed favorable binding affinities and interactions that correlate with the observed biological activities .
Q & A
Q. What synthetic methodologies are commonly employed to synthesize N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-2-naphthamide, and how is its structural integrity validated?
The compound is synthesized via multi-step reactions, often involving Claisen-Schmidt condensation between acetylated intermediates and substituted aldehydes under reflux conditions in ethanol with piperidine as a catalyst. For example, analogs with benzimidazole cores are prepared by refluxing equimolar mixtures of precursors like 2-(1H-benzo[d]imidazol-2-ylthio)-N-(4-acetylphenyl)acetamide with indole-3-carboxaldehydes, followed by cyclization with ortho-phenylenediamine and acetic acid . Structural confirmation relies on IR (e.g., C=O stretches at ~1670 cm⁻¹), ¹H/¹³C NMR (aromatic proton regions at δ 7.4–8.5 ppm), mass spectrometry (m/z values matching molecular ions), and elemental analysis (C, H, N within 0.03% of theoretical values) .
Q. How do researchers evaluate the in vitro cytotoxicity of benzimidazole derivatives, and what assays are preferred for high-throughput screening?
The sulforhodamine B (SRB) assay is widely used due to its sensitivity, stability, and suitability for 96-well plates. It quantifies cellular protein content after trichloroacetic acid fixation, staining, and Tris-base extraction, providing a linear response across cell densities. This method is critical for anticancer drug screens, offering a low signal-to-noise ratio (~1.5 at 564 nm) and compatibility with automated systems .
Advanced Research Questions
Q. What structural modifications enhance the neuroprotective activity of benzimidazole derivatives targeting mGluR5, and how do substituent electronic properties influence potency?
Electron-withdrawing groups (e.g., Cl, CF₃) at para positions improve mGluR5 inhibition (up to 14-fold potency increases) but may reduce cell viability due to cytotoxicity. Conversely, methoxy groups lower activity, highlighting the trade-off between potency and biocompatibility. For instance, 3,5-dichloro analogs achieve IC₅₀ values of 6.4 μM with minimal cytotoxicity, while methoxy-substituted derivatives show reduced efficacy .
Q. How can computational methods predict the optoelectronic and nonlinear optical (NLO) properties of benzimidazole-based compounds?
Density functional theory (DFT) calculations assess frontier molecular orbitals, polarizability, and hyperpolarizability. Spectroscopic data (UV-Vis, fluorescence) combined with DFT reveal charge-transfer transitions and large β values (~10⁻²⁸ esu), indicating potential for NLO materials. For example, methanimine derivatives exhibit tunable band gaps and strong intramolecular charge transfer, making them candidates for organic electronics .
Q. What strategies address discrepancies between in vitro potency and cytotoxicity in benzimidazole analogs?
Balancing substituent electronic effects and steric bulk is key. While di-substituted analogs (e.g., 3,4-dichloro) show high potency, their cytotoxicity often limits utility. Introducing hydrophilic groups (e.g., pyridyl acrylamides) improves solubility and viability without sacrificing activity, as seen in (E)-N-(1H-benzo[d]imidazol-2-yl)-3-(pyridin-3-yl)acrylamide, which maintains IC₅₀ < 10 μM with >80% cell viability .
Q. How do copper-catalyzed reactions expand the synthetic versatility of benzimidazole derivatives?
Copper(I) iodide enables 1,3-dipolar cycloadditions between azides and alkynes (click chemistry) to form triazole-linked analogs. For example, 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide is synthesized in 64–72% yields under mild conditions, facilitating rapid diversification for structure-activity studies .
Methodological Considerations
Q. What catalytic systems improve the efficiency of benzimidazole synthesis?
CBr₄ acts as a mild Lewis acid catalyst in one-pot syntheses, enabling condensation of o-phenylenediamines with carboxylic acids or esters. This method avoids harsh conditions, achieving yields >70% for N-(1H-benzo[d]imidazol-2-yl)benzamide derivatives with minimal byproducts .
Q. How are covalent probes designed using benzimidazole scaffolds to study protein targets like H⁺/K⁺-ATPase?
Probes incorporate reactive warheads (e.g., tetrazines) for bioorthogonal tagging. For example, 4-((2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-3-methylpyridin-4-yl)oxy)butyl 2-(4-(1,2,4,5-tetrazin-3-yl)phenyl)acetate (S1) enables fluorescence-based tracking of enzyme activity in gastric cells .
Data Analysis & Optimization
Q. How do researchers resolve conflicting data on substituent effects in benzimidazole SAR studies?
Multivariate analysis and machine learning models correlate substituent parameters (Hammett σ, LogP) with bioactivity. For instance, meta-chloro groups enhance mGluR5 binding affinity but require compensatory hydrophilic modifications to mitigate cytotoxicity, as demonstrated in neuroprotective agent optimization .
Q. What in silico tools are used to predict the pharmacokinetic properties of benzimidazole derivatives?
Tools like SwissADME and Molinspiration calculate LogP, topological polar surface area, and bioavailability scores. For EGFR inhibitors, molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with Tyr-869), guiding lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
